molecular formula C24H17NO6 B2835377 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide CAS No. 886180-39-8

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

Cat. No. B2835377
CAS RN: 886180-39-8
M. Wt: 415.401
InChI Key: WANIXZYGQAOPIJ-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group , a benzofuran group, and a methoxybenzamide group . These groups are common in many bioactive compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the benzodioxole group can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Anticancer Properties

Substituted benzofurans have demonstrated remarkable anticancer activities. While specific studies on our compound are limited, related benzofuran derivatives have shown promising results . Notably, compound 36 exhibited significant cell growth inhibitory effects across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Electrochemical Sensing

The compound has been employed for detecting the carcinogenic heavy metal ion lead (Pb2+) via an electrochemical approach. A thin layer of the compound deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) serves as a sensitive and selective Pb2+ sensor .

Rheumatic and Arthritic Conditions

The compound’s structural features make it relevant for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .

Aporphine Alkaloid Synthesis

Aporphine alkaloids containing a benzo[d][1,3]dioxole structure have been synthesized using a Pd-catalyzed arylation strategy. These alkaloids exhibit diverse biological activities and are of interest in medicinal chemistry .

Pharmaceutical and Biological Exploration

Given the presence of benzo[d][1,3]dioxole in various natural products and its pharmacological significance, further exploration of this compound’s potential in drug discovery and biological research is warranted.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar groups have bioactive properties and can interact with various biological targets .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its bioactivity and exploring its potential use in pharmaceuticals or other industries .

properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIXZYGQAOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

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